Ethyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)-2-oxoacetate
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Overview
Description
Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom attached to the biphenyl structure and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate typically involves the bromination of biphenyl followed by esterification. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The esterification involves reacting the brominated biphenyl with ethyl oxalyl chloride in the presence of a base like pyridine .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of biphenyl derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Amino or thio derivatives of biphenyl.
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced biphenyl derivatives.
Scientific Research Applications
Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various biphenyl derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. The pathways involved include nucleophilic substitution and electrophilic aromatic substitution.
Comparison with Similar Compounds
Similar Compounds
- Ethyl bromoacetate
- Ethyl 3-bromopropionate
- Ethyl chloroacetate
- Ethyl iodoacetate
Uniqueness
Ethyl2-(3’-bromo-[1,1’-biphenyl]-4-yl)-2-oxoacetate is unique due to its biphenyl structure with a bromine atom and an ethyl ester group. This combination imparts specific chemical properties and reactivity, making it distinct from other similar compounds. Its applications in various fields of research further highlight its uniqueness.
Properties
Molecular Formula |
C16H13BrO3 |
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Molecular Weight |
333.18 g/mol |
IUPAC Name |
ethyl 2-[4-(3-bromophenyl)phenyl]-2-oxoacetate |
InChI |
InChI=1S/C16H13BrO3/c1-2-20-16(19)15(18)12-8-6-11(7-9-12)13-4-3-5-14(17)10-13/h3-10H,2H2,1H3 |
InChI Key |
JHLZEFBWSGXLTH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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